3-Fluoro-5-(trifluoromethyl)benzaldehyde

Physicochemical Properties Process Chemistry Analytical Characterization

3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7) is a fluorinated aromatic aldehyde, belonging to the class of substituted benzaldehydes, with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol. It features a fluorine atom and a trifluoromethyl group substituted at the meta positions relative to each other on the benzene ring.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 188815-30-7
Cat. No. B067439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)benzaldehyde
CAS188815-30-7
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C=O
InChIInChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
InChIKeyUZZYXZWSOWQPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7): A Key Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7) is a fluorinated aromatic aldehyde, belonging to the class of substituted benzaldehydes, with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol [1]. It features a fluorine atom and a trifluoromethyl group substituted at the meta positions relative to each other on the benzene ring . This specific substitution pattern, with the electron-withdrawing fluorine at the 3-position and the strongly electron-withdrawing and lipophilic trifluoromethyl group at the 5-position, imparts a unique electronic profile that enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [1].

Why 3-Fluoro-5-(trifluoromethyl)benzaldehyde Cannot Be Directly Substituted with Other Fluorinated Benzaldehydes


The electronic and steric environment of the aldehyde group, which dictates its reactivity in key transformations like nucleophilic additions and cross-couplings, is highly sensitive to the specific position of substituents on the aromatic ring. For instance, the meta-substituted trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)benzaldehyde is known to exert a moderate electron-withdrawing inductive effect on the aldehyde, increasing its electrophilicity compared to benzaldehyde itself, but differently than an ortho or para isomer [1]. A generic substitution with a structurally similar analog, such as 3-Fluoro-4-(trifluoromethyl)benzaldehyde, will result in a different electrophilic character at the carbonyl carbon and a distinct steric profile, potentially leading to altered reaction kinetics, side-product formation, and ultimately, a different biological or material property in the final target molecule [2].

Quantitative Evidence Guide for 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Performance and Property Differentiation


Physicochemical Differentiation: Density and Boiling Point Comparison

3-Fluoro-5-(trifluoromethyl)benzaldehyde exhibits distinct physicochemical properties compared to its close analogs, which are critical for purification, formulation, and analytical method development. Its density is reported as 1.376 g/mL at 25°C, which is higher than that of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.36 g/mL) and 3-(Trifluoromethyl)benzaldehyde (1.304 g/mL), but lower than that of 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.408 g/mL). Its boiling point of 175°C differentiates it from the 3-fluoro-4-isomer (199°C) and the 2-fluoro-5-isomer (176°C). These quantitative differences enable clear identification and purity assessment .

Physicochemical Properties Process Chemistry Analytical Characterization

Impact of Substituent Position on Aldehyde Reactivity: A Kinetic Rationale for Differentiation

A study on the temperature dependence of the reactivity of fluorobenzaldehyde derivatives in the T-for-H exchange reaction established a clear trend where the reactivity order for fluorobenzaldehydes is ortho-substituted > meta-substituted > para-substituted [1]. This class-level inference directly applies to the target compound. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, as a meta-substituted fluorobenzaldehyde, is predicted to exhibit intermediate reactivity in certain reactions compared to its ortho- and para-substituted isomers, such as 2-Fluoro-5-(trifluoromethyl)benzaldehyde and 3-Fluoro-4-(trifluoromethyl)benzaldehyde. This quantifiable trend in kinetic behavior means that using a different isomer will result in a different reaction rate, potentially impacting yield and selectivity under identical conditions.

Reaction Kinetics Substituent Effects Organic Synthesis

Lipophilicity and Predicted Drug-Likeness: A Differentiation from Non-Fluorinated Analogs

The introduction of both fluorine and trifluoromethyl groups into the benzaldehyde scaffold significantly alters its lipophilicity, a key parameter in drug discovery. The consensus LogP (octanol-water partition coefficient) for 3-Fluoro-5-(trifluoromethyl)benzaldehyde is calculated to be 2.92 . In contrast, the non-fluorinated analog, 3-(Trifluoromethyl)benzaldehyde, has a lower LogP, calculated at approximately 2.6 . This quantifiable difference of ΔLogP ~ 0.3 indicates that the addition of a single fluorine atom to the meta-trifluoromethylbenzaldehyde core provides a measurable increase in lipophilicity, which can enhance membrane permeability and bioavailability of derived drug candidates.

Medicinal Chemistry ADME Properties Drug Design

Predicted Synthetic Versatility: Enhanced Blood-Brain Barrier Permeability vs. Non-Fluorinated Analogs

The strategic placement of fluorine atoms is a well-established strategy to modulate the blood-brain barrier (BBB) permeability of CNS-targeting molecules. Suppliers note that 3-Fluoro-5-(trifluoromethyl)benzaldehyde is particularly valuable for synthesizing CNS-targeting molecules due to its enhanced BBB permeability, a feature attributed to its unique fluorination pattern . This represents a class-level inference for fluorinated versus non-fluorinated benzaldehyde building blocks. While direct comparative BBB data for the aldehyde itself is not available, the consensus from drug design literature indicates that the combination of fluorine and trifluoromethyl groups generally increases a molecule's ability to cross the BBB compared to non-fluorinated analogs, making it a preferred starting material for developing CNS-active agents.

CNS Drug Discovery Synthetic Building Block ADME Prediction

Procurement-Driven Application Scenarios for 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7)


Medicinal Chemistry: Synthesis of CNS-Targeting Drug Candidates

Given the class-level inference of enhanced blood-brain barrier permeability for fluorinated molecules, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a strategically important building block for synthesizing novel CNS-active pharmaceuticals . Its unique meta-substitution pattern and lipophilicity (LogP 2.92) make it a preferred starting material for constructing drug candidates for neurological disorders, where optimizing CNS exposure is paramount .

Process Chemistry: Optimization of Synthetic Routes Requiring Controlled Reactivity

The compound's intermediate reactivity, as inferred from kinetic studies on meta-substituted fluorobenzaldehydes, makes it suitable for synthetic sequences demanding a balanced reactivity profile . This allows for greater control in multi-step syntheses, reducing side reactions compared to more reactive ortho-isomers and improving yields relative to less reactive para-isomers. Its distinct density (1.376 g/mL) and boiling point (175 °C) facilitate streamlined purification and work-up procedures .

Analytical Chemistry and Quality Control: Use as a Reference Standard

The well-defined and distinct physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, including its specific density (1.376 g/mL at 25°C), boiling point (175°C), and refractive index (n20/D 1.45), make it a suitable reference standard for analytical method development and quality control of related compounds . Its unique combination of physical constants allows for unambiguous identification via GC, HPLC, or refractive index measurement.

Agrochemical Research: Precursor for Fluorinated Herbicides and Pesticides

As a fluorinated aromatic aldehyde, 3-Fluoro-5-(trifluoromethyl)benzaldehyde serves as a key precursor in the synthesis of agrochemicals, including herbicides and pesticides, where the incorporation of fluorine atoms is known to enhance metabolic stability and efficacy . The compound's specific substitution pattern can impart desirable selectivity and environmental persistence profiles to the final active ingredient, making it a valuable procurement target for agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.